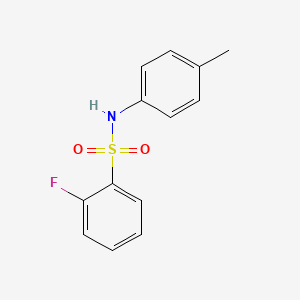![molecular formula C11H11ClFN B2881338 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287289-28-3](/img/structure/B2881338.png)
3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine: is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic framework The presence of the 2-chloro-3-fluorophenyl group adds further complexity and potential reactivity to the molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the reaction of 1,3-dibromopropane with a suitable base to form the bicyclo[1.1.1]pentane skeleton.
Introduction of the 2-chloro-3-fluorophenyl group: This step involves the coupling of the bicyclo[1.1.1]pentane core with 2-chloro-3-fluorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxylamine, ammonia, or other amines under appropriate conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high strength and rigidity.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Polymer Science: The compound can be used in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Catalysis: It can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of 3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and specificity. The 2-chloro-3-fluorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
- 3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine
- 3-(3-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine
- 3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-amine
Comparison:
- Structural Features: While all these compounds share the bicyclo[1.1.1]pentane core, the presence of different substituents on the phenyl ring (chlorine, fluorine, bromine) can significantly influence their reactivity and interaction with molecular targets.
- Reactivity: The presence of different halogen atoms can affect the compound’s reactivity in substitution and other chemical reactions. For example, fluorine is more electronegative than chlorine or bromine, which can influence the compound’s electronic properties and reactivity.
- Applications: The unique combination of the bicyclo[1.1.1]pentane core with different substituents can lead to variations in the compound’s applications in materials science, drug development, and other fields.
特性
IUPAC Name |
3-(2-chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN/c12-9-7(2-1-3-8(9)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWAEGXFMFWKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881256.png)
![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-3-methyl-butyric acid](/img/structure/B2881257.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881258.png)
![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2881259.png)


![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide](/img/structure/B2881262.png)
![4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2881263.png)


![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2881273.png)

![3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2881276.png)
![3,4,5-trimethoxy-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2881277.png)
